3-Oxa-9-azaspiro[5.5]undecane-2,4-dione
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Overview
Description
3-Oxa-9-azaspiro[55]undecane-2,4-dione is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-9-azaspiro[5.5]undecane-2,4-dione typically involves the Prins cyclization reaction. . The reaction conditions often include the use of methanesulfonic acid as a catalyst and but-3-en-1-ol as a reactant.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Prins cyclization reaction provides a scalable approach for its synthesis. The reaction can be optimized for larger-scale production by adjusting the reactant concentrations and reaction times.
Chemical Reactions Analysis
Types of Reactions
3-Oxa-9-azaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in different applications.
Scientific Research Applications
3-Oxa-9-azaspiro[5.5]undecane-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Oxa-9-azaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a crucial transporter protein required for the survival of the bacterium . The inhibition of this protein disrupts the bacterial cell wall synthesis, leading to the bacterium’s death.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Cyclohexanediacetic anhydride
- 1,1-Cyclohexane diacetic anhydride
- 3,3-Pentamethyleneglutaric Anhydride
Uniqueness
Compared to these similar compounds, 3-Oxa-9-azaspiro[5.5]undecane-2,4-dione stands out due to its spirocyclic structure that incorporates both oxygen and nitrogen atoms. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-oxa-9-azaspiro[5.5]undecane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-7-5-9(6-8(12)13-7)1-3-10-4-2-9/h10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSDRCSXWXOPLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)OC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90702187 |
Source
|
Record name | 3-Oxa-9-azaspiro[5.5]undecane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90702187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4705-51-5 |
Source
|
Record name | 3-Oxa-9-azaspiro[5.5]undecane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90702187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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